Nelotanserin (1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea) is a potent and selective serotonin 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. [] Inverse agonists, unlike antagonists which block the binding of agonists, reduce the activity of a receptor below its basal level. [] Nelotanserin is a synthetic compound, not naturally occurring, and is primarily investigated for its effects on sleep architecture, specifically for its potential to improve sleep maintenance insomnia. [, , ]
Nelotanserin exerts its pharmacological action primarily by acting as an inverse agonist at the 5-HT2A receptor. [, , ] This means that Nelotanserin binds to the 5-HT2A receptor and reduces its activity below its basal level, as opposed to antagonists which simply block agonist binding. [] This inverse agonism of 5-HT2A receptors is believed to be the primary mechanism by which Nelotanserin influences sleep architecture. [, ]
Research indicates that Nelotanserin displays high selectivity for 5-HT2A receptors, with a significantly lower affinity for other serotonin receptor subtypes, including 5-HT2C and 5-HT2B. [] This selectivity profile contributes to its potential for therapeutic application with minimal off-target effects.
Insomnia: Nelotanserin has been investigated for its potential in treating insomnia, particularly sleep maintenance insomnia. [, , ] Preclinical studies in rats demonstrate that Nelotanserin effectively increases sleep consolidation, reduces awakenings, and promotes deep sleep, indicated by increased electroencephalogram (EEG) delta power. [] Human studies have shown that Nelotanserin improves sleep maintenance parameters like reducing stage shifts, awakenings, and increasing sleep bout duration without affecting total sleep time or sleep onset latency. [, ]
Rapid Eye Movement Sleep Behavior Disorder (RBD): Nelotanserin has been explored as a potential treatment for RBD, a sleep disorder commonly associated with neurodegenerative diseases like Lewy Body Dementia. [] Research suggests that 5-HT2A receptors might be involved in the pathogenesis of RBD, making Nelotanserin a potentially promising therapeutic candidate. []
Lewy Body Dementia (LBD): Nelotanserin has been studied for its potential to address various symptoms associated with LBD, including visual hallucinations and RBD. [, , , , , ] Visual hallucinations are a significant symptom in LBD, and Nelotanserin's inverse agonism at 5-HT2A receptors suggests a potential therapeutic role. []
Parkinson’s Disease: Preliminary research suggests that Nelotanserin might help alleviate L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment. [, ] Preclinical studies in marmosets indicate that Nelotanserin can reduce both the severity and duration of dyskinesia without compromising the antiparkinsonian effects of L-DOPA. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5